molecular formula C16H15FN2O5S B2374516 2-Fluoro-5-((3-(pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid CAS No. 2034392-71-5

2-Fluoro-5-((3-(pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid

Cat. No.: B2374516
CAS No.: 2034392-71-5
M. Wt: 366.36
InChI Key: SISQBAOQEYOTPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-((3-(pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid is a complex organic compound that features a fluorinated benzoic acid core with a pyrrolidine and pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-((3-(pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid typically involves multiple steps, starting with the preparation of the fluorinated benzoic acid derivative. The key steps include:

    Fluorination: Introduction of the fluorine atom into the benzoic acid ring, often using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Sulfonylation: Attachment of the sulfonyl group, which can be achieved using sulfonyl chlorides in the presence of a base such as triethylamine.

    Pyrrolidine and Pyridine Coupling: The pyrrolidine and pyridine moieties are introduced through nucleophilic substitution reactions, often using pyrrolidine and pyridine derivatives as nucleophiles.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-((3-(pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorine and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Fluoro-5-((3-(pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(pyridin-4-yl)benzoic acid
  • 2-Chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl)benzoic acid

Uniqueness

2-Fluoro-5-((3-(pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both pyrrolidine and pyridine moieties, along with the fluorinated benzoic acid core, makes it a versatile compound for various applications.

Properties

IUPAC Name

2-fluoro-5-(3-pyridin-4-yloxypyrrolidin-1-yl)sulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O5S/c17-15-2-1-13(9-14(15)16(20)21)25(22,23)19-8-5-12(10-19)24-11-3-6-18-7-4-11/h1-4,6-7,9,12H,5,8,10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISQBAOQEYOTPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.